molecular formula C13H14F3NO3 B2406596 tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate CAS No. 1260805-27-3

tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B2406596
CAS No.: 1260805-27-3
M. Wt: 289.254
InChI Key: QLNJXCDFOMWSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a formyl (-CHO) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. The tert-butyl carbamate (-NHCOOtBu) moiety is attached to the phenyl ring, providing steric bulk and stability. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the formyl group enables further functionalization (e.g., condensation, nucleophilic additions), while the -CF₃ group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

tert-butyl N-[4-formyl-3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-9-5-4-8(7-18)10(6-9)13(14,15)16/h4-7H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNJXCDFOMWSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-formyl-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:

    Starting Materials: 4-formyl-3-(trifluoromethyl)aniline and tert-butyl chloroformate.

    Reaction Conditions: Basic conditions using triethylamine.

    Product: this compound.

Chemical Reactions Analysis

tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are compared below:

Compound Name Substituents Key Properties Applications/Reactivity
Target compound 4-CHO, 3-CF₃ Polar (due to -CHO), electron-deficient aromatic ring (via -CF₃) Intermediate for derivatization (e.g., Schiff base formation, cross-coupling reactions)
tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate 3-NO₂, 4'-F Highly electron-deficient (NO₂), reactive nitro group Suzuki coupling precursor; nitro group amenable to reduction
Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate 4-Cl, 3-CF₃, methyl carbamate Lower steric bulk (methyl vs. tert-butyl); higher solubility Life sciences research (e.g., enzyme inhibition studies)
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate 3-OBn, 4-CH₃ Bulky benzyloxy group; reduced reactivity due to steric hindrance Protective group strategies in multi-step syntheses
tert-Butyl(3-((2-Chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate Pyrimidine-amino, 2-hydroxypropan-2-yl Hydrophilic substituents; Grignard-reactive sites Kinase inhibitor intermediates (e.g., via Mg-mediated reactions)

Electronic and Steric Effects

  • Formyl vs. Nitro Groups : The target’s formyl group offers nucleophilic reactivity (e.g., condensations), while the nitro group in is more electron-withdrawing and suited for reduction or substitution reactions.
  • Trifluoromethyl vs. Halogens : The -CF₃ group in the target and enhances metabolic stability compared to halogens (e.g., -Cl, -F), which are prone to oxidative metabolism.
  • Carbamate Variations : The tert-butyl carbamate in the target provides superior steric protection compared to methyl carbamates (), improving stability under acidic/basic conditions.

Pharmacological Relevance

  • Fluorine-Containing Analogues : Compounds with -CF₃ (target, ) or fluoro substituents () are prevalent in drug discovery due to enhanced bioavailability and target affinity. For example, features fluorinated chromen-4-one moieties with demonstrated biological activity .

Physicochemical Properties

  • Solubility and Lipophilicity : The target’s -CF₃ group increases lipophilicity (logP ~2.5–3.0 estimated), comparable to , while the formyl group introduces polarity, balancing solubility in organic/aqueous systems.

Biological Activity

tert-Butyl (4-formyl-3-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group , a formyl group , and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C13H14F3NO3C_{13}H_{14}F_3NO_3, with a molecular weight of 289.2 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making it a valuable component in drug design.

This compound has been identified primarily as an inhibitor of β-secretase and acetylcholinesterase . These enzymes play crucial roles in neurodegenerative diseases such as Alzheimer's disease.

  • β-Secretase Inhibition : The compound prevents the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This action is supported by molecular docking studies that reveal interactions between the trifluoromethyl group and enzyme residues, enhancing binding affinity .
  • Acetylcholinesterase Inhibition : Inhibition of this enzyme leads to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions. The compound has shown moderate inhibitory activity against acetylcholinesterase with an IC50 value indicating effective inhibition .

Biological Activity Data

The following table summarizes key biological activities and their corresponding metrics:

Activity Target Enzyme IC50/Ki Value Reference
β-Secretase Inhibitionβ-secretaseIC50 = 15.4 nM
Acetylcholinesterase InhibitionAcetylcholinesteraseKi = 0.17 μM
Amyloid-beta Aggregation InhibitionAβ aggregation85% inhibition at 100 μM

Study 1: Neuroprotective Effects

In vitro studies demonstrated that this compound exhibited neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. The treatment reduced levels of inflammatory cytokines such as TNF-α, suggesting a mechanism that may mitigate neuroinflammation associated with Alzheimer’s disease .

Study 2: Comparative Analysis

A comparative study with related compounds indicated that the presence of the trifluoromethyl group significantly enhances biological activity compared to compounds lacking this feature. For example, tert-butyl (3-formyl-4-hydroxyphenyl)carbamate, which lacks the trifluoromethyl moiety, showed reduced efficacy in enzyme inhibition assays.

Research Applications

The compound is not only pivotal in academic research but also holds promise for therapeutic applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurodegenerative diseases.
  • Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.